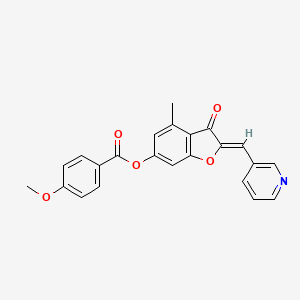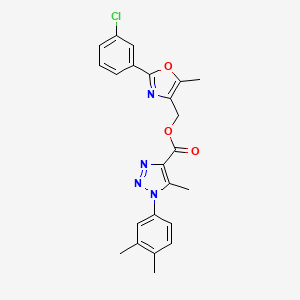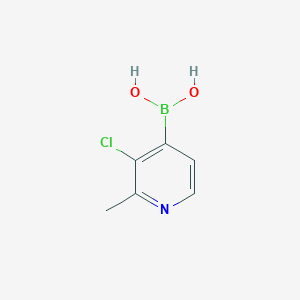
2-(2-Hydroxyethoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethoxy)propanoic acid is a chemical compound with the empirical formula C5H10O4 . It has a molecular weight of 134.13 . The compound is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(O)CCOCCO . This indicates that the compound contains a carboxylic acid group (O=C(O)) and an ether group (CCOCCO).Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C5H10O4 , and it has a molecular weight of 134.13 .Wissenschaftliche Forschungsanwendungen
Renewable Building Blocks for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound structurally related to 2-(2-Hydroxyethoxy)propanoic acid, has been explored as a renewable building block for polybenzoxazine synthesis. This approach aims to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This process demonstrates the potential of renewable compounds in developing materials with suitable thermal and thermo-mechanical properties for various applications, suggesting that this compound could also be explored in similar contexts (Acerina Trejo-Machin et al., 2017).
Catalytic Oxidation Processes
Efficient catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) combined with a Co species highlights the potential of specific catalyst systems in organic synthesis. This research points to the versatility of hydroxyl-bearing compounds in oxidation reactions, which could extend to the study and application of this compound in similar oxidative transformations (T. Iwahama et al., 2000).
Photoinitiated Polymerization
Research on photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate highlights the potential of this compound in polymer science. The study demonstrates the efficiency of certain photoinitiators in rapidly polymerizing hydrogels while maintaining high cell viability, suggesting the relevance of hydroxyl-bearing compounds like this compound in developing biocompatible materials (Benjamin D. Fairbanks et al., 2009).
Hydroxyl Radical Generation in Environmental Science
The photochemical generation of hydroxyl radicals in the UV-vis/Ferrioxalate/H2O2 system provides insights into environmental remediation techniques. This research underlines the importance of hydroxyl radicals in treating pollutants, suggesting potential research directions for this compound in environmental applications (Kelly A. Hislop & J. Bolton, 1999).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H301, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do not induce vomiting, and immediately call a poison center or doctor .
Eigenschaften
IUPAC Name |
2-(2-hydroxyethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(5(7)8)9-3-2-6/h4,6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWSDPXBSSSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)
![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)




![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982098.png)


![3-bromo-4-[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2982103.png)

